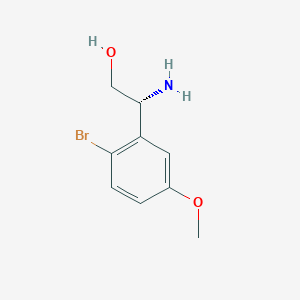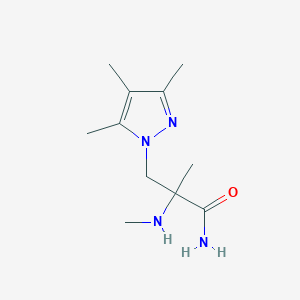
2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a pyrazole ring substituted with methyl groups and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the pyrazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyrazole ring.
Probes: Used in biochemical assays to study enzyme activity or protein interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and amide group are key structural features that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide: Lacks the additional methyl groups on the pyrazole ring.
2-Methyl-2-(methylamino)-3-(3,4-dimethyl-1h-pyrazol-1-yl)propanamide: Has fewer methyl substitutions on the pyrazole ring.
Uniqueness
The presence of three methyl groups on the pyrazole ring in 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide may confer unique steric and electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-methyl-2-(methylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-7-8(2)14-15(9(7)3)6-11(4,13-5)10(12)16/h13H,6H2,1-5H3,(H2,12,16) |
Clé InChI |
UPRXXCVCBVLIQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)CC(C)(C(=O)N)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



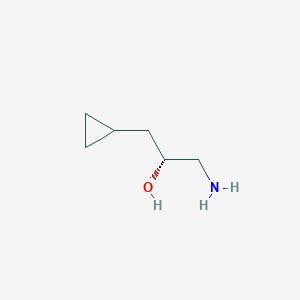
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
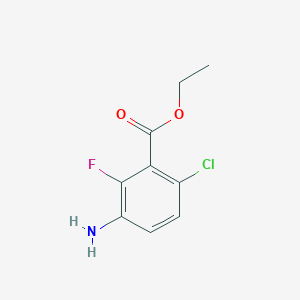
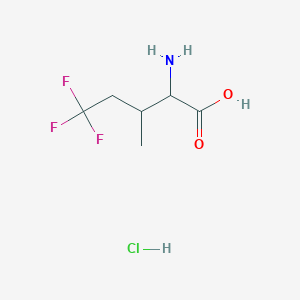
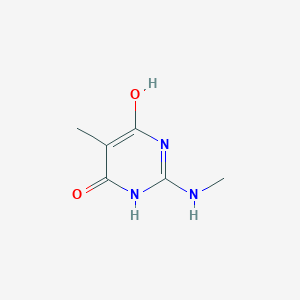
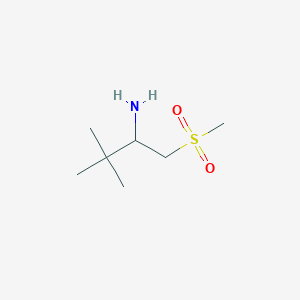

![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)



